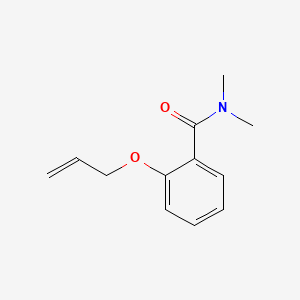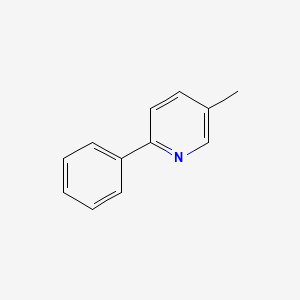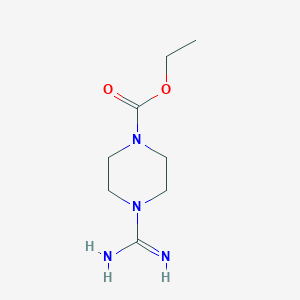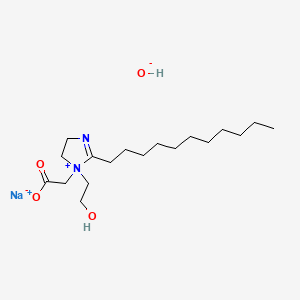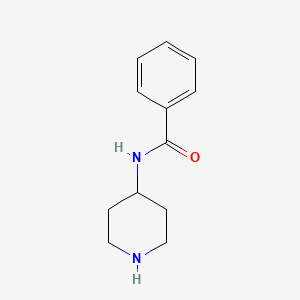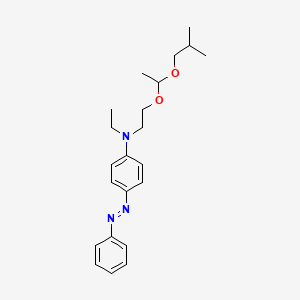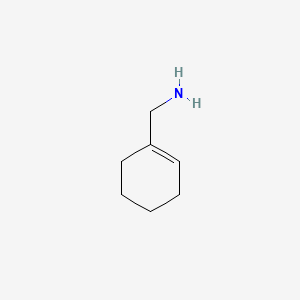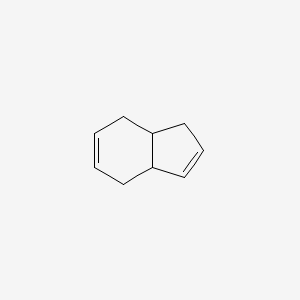
3a,4,7,7a-Tetrahydroindene
Descripción general
Descripción
3a,4,7,7a-Tetrahydroindene is a chemical compound with the molecular formula C9H12 . It is also known as tetrahydroindene . This compound belongs to the class of indene derivatives and has an intriguing structure that combines aromatic and aliphatic features .
Synthesis Analysis
The synthesis of This compound involves various methods, including hydrogenation of indene or its derivatives. The reduction of indene using suitable catalysts (such as palladium on carbon) under hydrogen gas leads to the formation of tetrahydroindene .
Molecular Structure Analysis
The molecular structure of This compound consists of a fused bicyclic ring system . It contains a six-membered ring (indene) and an additional saturated cyclohexane ring. The compound can exist in both cis and trans forms .
Chemical Reactions Analysis
- Substitution Reactions : The aromatic portion of the molecule can participate in electrophilic or nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- 3a,4,7,7a-Tetrahydroindene has been utilized in the synthesis of various complex molecular structures. For instance, it has been involved in the construction of chiral rodlike platinum complexes and potential asymmetric hydrogenation ligands (Hai Peng et al., 2005). These structures are significant due to their highly ordered configurations and potential in catalytic applications.
- The compound has been a key player in studies related to Pd-catalyzed cyclopropanation, demonstrating unique reactivity patterns (E. V. Shulishov et al., 2020). This showcases its versatility in organic synthesis and potential for creating novel compounds.
Material Science and Functional Materials
- In material science, it has been integral in the development of superphanes, which exhibit unique photophysical properties and host–guest behavior (Aimin Li et al., 2021). These materials are important for their potential applications in advanced functional materials.
- It's also used in the synthesis of biindenylidenedione derivatives, which show interesting properties like photochromism and photomagnetism (Jie Han et al., 2009). These compounds have implications for the development of novel materials with unique light and magnetic responsive properties.
Polymers and Organic Electronics
- The compound plays a role in the synthesis of various polymers and organic electronics. For example, it's used in the creation of novel symmetrical tetra- and hexacatenar di-amides with specific mesomorphic and luminescence properties (E. Elgueta et al., 2014). These materials have potential applications in the field of liquid crystals and optoelectronic devices.
- Additionally, it's involved in the development of non-doped blue organic light-emitting devices, highlighting its significance in the field of organic electronics (Thaksen Jadhav et al., 2016).
Mecanismo De Acción
Target of Action
This compound is a biopharmaceutical intermediate , which suggests it may be involved in various biochemical reactions or pathways.
Biochemical Pathways
As an intermediate in biopharmaceutical applications , it could potentially be involved in a variety of biochemical pathways.
Pharmacokinetics
Its physical properties such as boiling point (158-160°c) and density (093 g/cm^3 at 20°C) have been reported . These properties can influence its pharmacokinetic behavior and bioavailability.
Análisis Bioquímico
Biochemical Properties
3a,4,7,7a-Tetrahydroindene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . These interactions can lead to either the activation or inhibition of the enzymes, depending on the specific conditions and concentrations involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function . For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to high temperatures or light . Over time, the degradation products of this compound can accumulate, potentially leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and viability . In animal studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized primarily by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This metabolic process can affect the levels of other metabolites in the body, potentially leading to changes in metabolic flux and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . This localization can enhance the compound’s ability to modulate specific biochemical pathways and cellular processes .
Propiedades
IUPAC Name |
3a,4,7,7a-tetrahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFERIGCCDYCZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027515 | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
3048-65-5, 38451-18-2, 56170-01-5, 66563-20-0 | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3048-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Bicyclo(4.3.0)nona-3,7-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038451182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056170015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066563200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3a,4,7,7a-Tetrahydroindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3a,4,7,7a-tetrahydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3A,4,7,7A-TETRAHYDROINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37G13UD607 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3a,4,7,7a-tetrahydroindene typically synthesized?
A: this compound is often synthesized as a byproduct in reactions involving cyclopentadiene (CPD) and 1,3-butadiene (BD). For instance, during the synthesis of 5-vinyl-2-norbornene (VNB) from CPD and BD, this compound emerges as a significant byproduct, particularly at elevated temperatures. [, , ] This suggests that the formation of this compound might be favored under specific reaction conditions, such as high temperatures. Interestingly, research indicates that this compound is formed through a Cope rearrangement of the endo-5-vinylbicyclo[2.2.1]hept-2-ene radical cation, which occurs at temperatures between 100-150 K. []
Q2: What is the role of catalysts in the formation of this compound?
A: Catalysts play a crucial role in influencing the selectivity and yield of different products in reactions involving CPD and BD. While some catalysts, like vanadium-based anionic coordination catalysts, primarily facilitate the incorporation of dienes into polyethylene or ethylene-propylene chains, they don't directly produce this compound. [] On the other hand, systems like Cp2TiCl2-LiAlH4 have shown to readily isomerize 5-vinyl-2-norbornene to this compound. [] This highlights the importance of carefully selecting catalyst systems to control product distribution and potentially minimize the formation of this compound if desired.
Q3: Are there any studies on the reactivity of this compound?
A: Although limited, there is research exploring the reactivity of this compound. One study investigated the hydroxylation of this compound using hydrogen peroxide in formic acid. [] This suggests that this compound can undergo reactions typical of cyclic olefins, opening possibilities for its utilization as a building block in organic synthesis.
Q4: How is this compound characterized?
A: this compound is typically characterized using various spectroscopic techniques. While specific data like molecular weight and formula are not explicitly mentioned in the provided research, its characterization likely involves techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. [] These techniques provide valuable information about the compound's structure, bonding, and functional groups, contributing to its comprehensive characterization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






